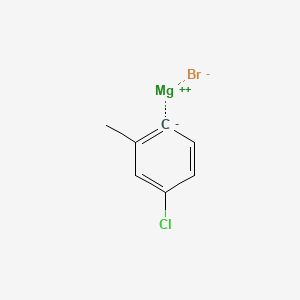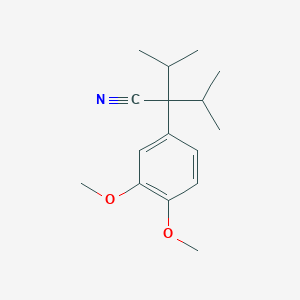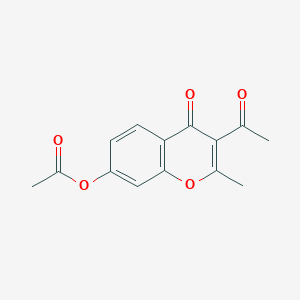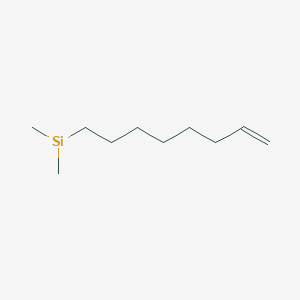
Trichloro(11-phenoxyundecyl)silane
概要
説明
Trichloro(11-phenoxyundecyl)silane is an organic silicon substance. It has a molecular formula of C17H27Cl3OSi and a molecular weight of 381.8 g/mol .
Synthesis Analysis
The synthesis of trichlorosilanes, including this compound, can be complex. It involves the reduction of chlorosilanes in two one-electron steps at potentials more positive than -1V vs SCE . The solvent type, silane type, and polymerization and electrolyte concentration can greatly impact the reduction potential .Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain attached to a silicon atom, which is further bonded to three chlorine atoms .Chemical Reactions Analysis
Chlorosilanes, including this compound, can be reduced in two one-electron steps at potentials more positive than -1V vs SCE . The high reactivity of these compounds makes them useful as reagents in a number of transformations .Physical And Chemical Properties Analysis
This compound is a non-volatile and non-flammable liquid . It reacts violently with water, rapidly breaking down to phenylsilanetriol and hydrochloric acid .科学的研究の応用
Synthesis and Surface Functionalization
Trichloro(11-phenoxyundecyl)silane plays a crucial role in synthesizing long-chain trichloro[ω-(trimethylsilyl)alkynyl]silanes, which are pivotal for creating self-assembled monolayers (SAMs) on silicon surfaces. These SAMs are instrumental for multilayer formation and further chemical modifications, enhancing surface properties for various applications, including sensor technology and microelectronics Banaszak et al., 2009.
Catalysis and Silicon Chemistry
This compound is essential in synthesizing silicon-containing monomers with aldehyde groups. These monomers are critical in developing heat and corrosion-resistant polymers, showcasing the chemical's versatility in enhancing the operational characteristics of various polymers Petrov et al., 2014.
Biofunctionalization and Surface Chemistry
The compound is utilized in the synthesis of bifunctional silanes, which act as linking agents for biomolecules, allowing for high surface population densities. This application is particularly relevant in the development of biosensors and biochips, where the precise attachment of biomolecules to surfaces is critical McGovern et al., 2000.
Photovoltaic Applications
In the field of photovoltaics, this compound's precursor, trichlorosilane, is a widely used material due to its role in silicon deposition for solar cells. Understanding the gas phase and surface kinetics of trichlorosilane is vital for optimizing the chemical vapor deposition (CVD) process, enhancing the efficiency and quality of silicon films Ravasio et al., 2013.
Surface Engineering and Nanoimprint Lithography
The compound's derivatives have been explored for creating antisticking layers in nanoimprint lithography, showcasing its importance in nanofabrication technologies. Such applications are crucial for developing next-generation electronic devices, where minimizing defects and enhancing release properties are of paramount importance Chen et al., 2004.
作用機序
Safety and Hazards
Trichloro(11-phenoxyundecyl)silane is a highly reactive substance that should be handled with care. It reacts violently with water, rapidly breaking down to phenylsilanetriol and hydrochloric acid . It is not classified for hazardous physicochemical properties under the EU Globally Harmonized System (GHS) .
将来の方向性
特性
IUPAC Name |
trichloro(11-phenoxyundecyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Cl3OSi/c18-22(19,20)16-12-7-5-3-1-2-4-6-11-15-21-17-13-9-8-10-14-17/h8-10,13-14H,1-7,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIADBXHAEOAIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698125 | |
| Record name | Trichloro(11-phenoxyundecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
526204-46-6 | |
| Record name | Trichloro(11-phenoxyundecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



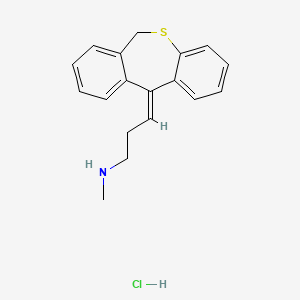
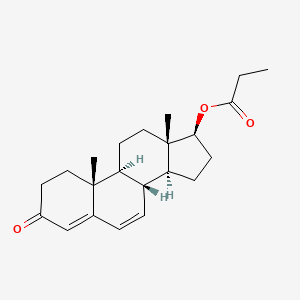


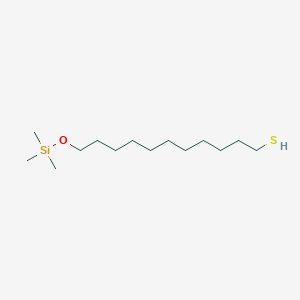
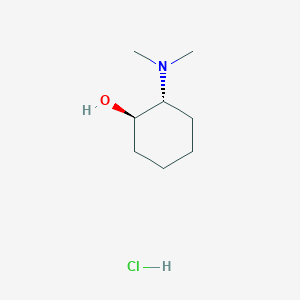
![[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate](/img/structure/B3179402.png)
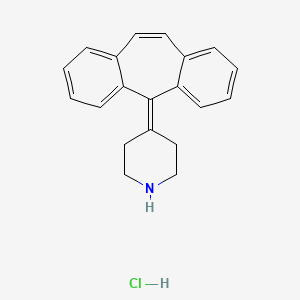
![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)
